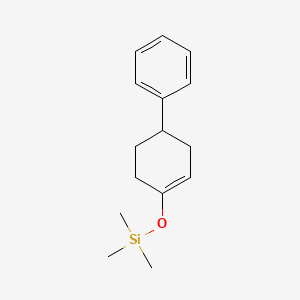
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene
Descripción general
Descripción
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is an organosilicon compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylcyclohexanone or phenylcyclohexanol.
Reduction: Phenylcyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Catalysis: The compound is studied for its role in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyloxy group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The phenyl group contributes to the compound’s stability and influences its reactivity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1-trimethylsiloxyethylene
- 1-Trimethylsiloxycyclopentene
- Trimethylsiloxy-1-cyclohexene
Uniqueness
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is unique due to the combination of a phenyl group and a trimethylsilyloxy group on a cyclohexene ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific synthetic and industrial processes.
Propiedades
Fórmula molecular |
C15H22OSi |
|---|---|
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
trimethyl-(4-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3 |
Clave InChI |
PHEOJPAYHOJPBN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














